![molecular formula C13H12N4O2 B2558382 3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide CAS No. 2034547-98-1](/img/structure/B2558382.png)
3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide
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Overview
Description
The compound “3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide” is a derivative of pyrazolo[1,5-a]pyrazine . Pyrazole derivatives are known to exhibit a wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity .
Synthesis Analysis
Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs 2 CO 3 in methanol and 11 different pyrazolo [1,5-a] pyrazine-4 (5 H )-one derivatives were obtained .Scientific Research Applications
- In particular, two derivatives showed promising cytotoxic effects against the A549 lung adenocarcinoma cell line, increasing cell death rates significantly .
- Its single-crystal X-ray analysis revealed interesting conformational isomerism, which could have implications for its performance in energetic applications .
- These PPs exhibit simpler and greener synthetic methodologies compared to commercial probes, making them attractive for various optical studies .
Antiproliferative Effects on Lung Adenocarcinoma Cells
Energetic Materials
Fluorophores for Optical Applications
Neurotransmission Modulation
Mechanism of Action
Target of Action
Similar pyrazole derivatives have been reported to interact with a wide range of biological targets such as cannabinoid hcb1 and hcb2 receptors, p38 kinase, and cb1 receptor .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Similar pyrazole derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, antimicrobial activity, and more .
Pharmacokinetics
Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .
Result of Action
Similar pyrazole derivatives have been reported to have a variety of effects, including anti-inflammatory, antimicrobial, and antitumor activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
3,5-dimethyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-8-12(9(2)19-16-8)13(18)15-10-4-6-17-11(7-10)3-5-14-17/h3-7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNUQENFGDBQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-4-carboxamide |
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